molecular formula C23H14O7 B1207479 Psoberan CAS No. 52810-75-0

Psoberan

Cat. No. B1207479
CAS RN: 52810-75-0
M. Wt: 402.4 g/mol
InChI Key: IAMQACMBFNNMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psoberan, also known as 4-methoxy-7H-furo[3,2-g]chromen-7-one, belongs to the class of organic compounds known as 5-methoxypsoralens . It is a natural photosensitizer .

Scientific Research Applications

  • Analysis and Industrial Production : Psoberan is isolated from the leaves of the common fig tree (Ficus carica L.) and consists of psoralen and bergapten. Its active photosensitizer property led to its recommendation for treating vitiligo and seborrhea. The industrial production of psoberan necessitated the development of methods for its analysis (Genkina & Shakirov, 1981).

  • Effect on Liver Microsomal Oxidation : Psoberan acts as an inhibitor of the monoxygenase enzyme system activity in the liver. This inhibitory action is associated with its negative impact on the biomembrane structure of hepatocytes, which should be considered when treating patients with psoralens (Krakovskiĭ et al., 1989).

  • Isolation from Fig Leaves : Central Asian varieties of Ficus carica, such as Uzbek yellow, are used as industrial raw materials for obtaining psoberan due to their significant amount of psoralen and bergapten. This has enabled the mass production of psoberan for its strong photosensitizing action (Kadyrova et al., 2004).

  • Quantitative Determination in Blood Plasma : A procedure has been developed for the quantitative determination of psoberan and psoralen in blood plasma. This involves extraction with chloroform and separation by thin-layer chromatography (TLC), followed by spectrophotometric determination (Genkina et al., 1985).

properties

IUPAC Name

furo[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4.C11H6O3/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h2-6H,1H3;1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMQACMBFNNMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967279
Record name 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psoberan

CAS RN

52810-75-0
Record name Psoralen mixture with 5-methoxypsoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052810750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psoberan
Reactant of Route 2
Reactant of Route 2
Psoberan
Reactant of Route 3
Reactant of Route 3
Psoberan
Reactant of Route 4
Reactant of Route 4
Psoberan
Reactant of Route 5
Reactant of Route 5
Psoberan
Reactant of Route 6
Reactant of Route 6
Psoberan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.